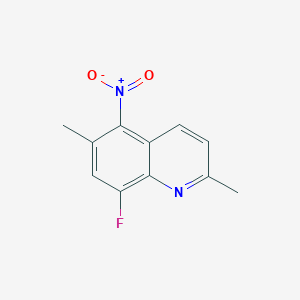

8-Fluoro-2,6-dimethyl-5-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9FN2O2 |

|---|---|

Molecular Weight |

220.20 g/mol |

IUPAC Name |

8-fluoro-2,6-dimethyl-5-nitroquinoline |

InChI |

InChI=1S/C11H9FN2O2/c1-6-5-9(12)10-8(11(6)14(15)16)4-3-7(2)13-10/h3-5H,1-2H3 |

InChI Key |

JJZYVQPQKKZXSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2C=C1)[N+](=O)[O-])C)F |

Origin of Product |

United States |

Reactivity and Mechanistic Understanding of 8 Fluoro 2,6 Dimethyl 5 Nitroquinoline

Nucleophilic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group activates the quinoline ring towards nucleophilic attack. This activation is crucial for both Vicarious Nucleophilic Substitution of Hydrogen (VNS) and Nucleophilic Aromatic Substitution (SNAr) reactions.

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. wikipedia.org This reaction is particularly effective in electron-deficient aromatic systems, such as those containing nitro groups. organic-chemistry.org In the case of this compound, the nitro group at the C5 position strongly activates the aromatic ring, making it susceptible to nucleophilic attack.

The general mechanism of VNS involves the addition of a carbanion, which contains a leaving group at the nucleophilic center, to the aromatic ring. This is followed by a base-induced elimination of the leaving group and a hydrogen atom from the ring, resulting in the substitution product. organic-chemistry.org For nitroquinolines, VNS reactions typically occur at positions ortho or para to the nitro group. nih.govkuleuven.be In this compound, the potential sites for VNS are the C6 and C4 positions. However, the C6 position is already substituted with a methyl group. Therefore, nucleophilic attack is expected to occur predominantly at the C4 position. The reaction is generally faster than conventional nucleophilic substitution of halogens, unless the halogen is a fluorine atom at an activated position. organic-chemistry.org

Studies on related nitroquinoline derivatives have shown that the regioselectivity of VNS is influenced by the structure of the aromatic ring and the nature of the substituents. kuleuven.be In bicyclic systems like quinoline, there is a preference for substitution at positions that maintain the aromaticity of both rings in the transition state. kuleuven.be

| Position | Activating Group | Substitution Feasibility | Rationale |

|---|---|---|---|

| C4 | 5-Nitro (para) | High | The nitro group strongly activates the para position for nucleophilic attack. |

| C6 | 5-Nitro (ortho) | Blocked | The C6 position is substituted with a methyl group. |

| C7 | 8-Fluoro, 5-Nitro | Low | Less activated compared to the C4 position. |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. wikipedia.org In this compound, both the fluorine atom at C8 and the nitro group at C5 can potentially act as leaving groups, although the fluorine atom is a much better leaving group. The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. youtube.com

Studies on related fluoroquinolone derivatives have demonstrated that the C7 position, when substituted with a halogen, is highly susceptible to nucleophilic substitution, especially when activated by an adjacent nitro group at C8. nih.govnih.gov While the fluorine at C8 in this compound is not as activated as a halogen at C7 in an 8-nitroquinoline, nucleophilic substitution is still a feasible and important reaction pathway for the functionalization of this molecule.

The regioselectivity of nucleophilic substitution reactions on this compound is governed by a combination of steric and electronic effects exerted by the substituents.

Electronic Effects:

Nitro Group (C5): As a powerful electron-withdrawing group, the nitro group deactivates the entire quinoline ring towards electrophilic attack but strongly activates it for nucleophilic attack. Its primary influence is on the positions ortho and para to it (C4, C6).

Methyl Groups (C2 and C6): These are electron-donating groups, which slightly deactivate the ring towards nucleophilic attack.

Steric Effects:

Methyl Groups (C2 and C6): The presence of the methyl group at C6 can sterically hinder the approach of a nucleophile to the C5 and C7 positions. Similarly, the C2-methyl group can influence the accessibility of the nitrogen atom and the C3 position.

Peri Interaction: The proximity of the substituents at C5 and C4, as well as C8 and C1 (nitrogen), can lead to steric strain, influencing the conformation of the molecule and the transition states of reactions.

In nucleophilic aromatic substitution (SNAr) at the C8 position, the electronic activation by the C5-nitro group is a dominant factor. While the methyl groups have a deactivating electronic effect, their steric influence is also significant. The C6-methyl group can partially shield the C5-nitro group and the C7 position from incoming nucleophiles.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the quinoline ring system is generally directed to the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. reddit.com Nitration of unsubstituted quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. reddit.com

Reduction Reactions of Nitro Groups

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens up a wide range of synthetic possibilities. This conversion is a crucial step in the synthesis of many biologically active compounds. researchgate.net A variety of reagents and methods can be employed for the reduction of aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.com It is generally a clean and efficient method.

Metal/Acid Systems: Reagents like iron (Fe) in acetic acid, tin (Sn) or zinc (Zn) in hydrochloric acid are classic and effective methods for nitro group reduction. masterorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. organic-chemistry.org

Other Reducing Agents: A variety of other reagents can be used, including sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and trichlorosilane (B8805176) (HSiCl₃). wikipedia.orgorganic-chemistry.orggoogle.com

The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule. For this compound, a chemoselective method would be required to reduce the nitro group without affecting the quinoline ring or the fluorine substituent. Metal/acid systems and catalytic hydrogenation under controlled conditions are generally suitable for this purpose.

| Reagent/Method | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas, Pd/C catalyst, solvent (e.g., ethanol (B145695), ethyl acetate) | High yield, clean reaction | May reduce other functional groups, requires specialized equipment |

| Iron/Acetic Acid (Fe/CH₃COOH) | Fe powder, refluxing acetic acid | Inexpensive, effective | Can be messy, requires acidic conditions |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, ethanol or ethyl acetate | Mild conditions, good for sensitive substrates | Stoichiometric amounts of tin salts produced as waste |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild, often used for selective reductions | Can have solubility issues |

| Trichlorosilane (HSiCl₃) | With a tertiary amine base | Metal-free, chemoselective | Reagent is moisture-sensitive |

Synthetic Methodologies for 8 Fluoro 2,6 Dimethyl 5 Nitroquinoline and Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The formation of the fundamental bicyclic quinoline structure is the initial challenge in synthesizing complex derivatives. Various methods have been developed over the years, ranging from historical name reactions to modern, highly efficient strategies.

Skraup-Doebner-Miller Reaction and its Modifications for Nitroquinoline Precursors

The Skraup-Doebner-Miller reaction and its variations are foundational methods for quinoline synthesis. The classical Skraup synthesis involves reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org A related method, the Doebner-Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgnih.gov This approach is particularly useful for creating substituted quinolines. nih.gov

The general mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is then oxidized to the final quinoline product. researchgate.net Lewis acids such as tin tetrachloride or Brønsted acids are often used as catalysts. wikipedia.org

For the synthesis of nitroquinoline precursors, a substituted aniline containing a nitro group can be used as the starting material. For instance, o-nitroaniline can be reacted with glycerol and arsenic acid in the presence of sulfuric acid to yield 8-nitroquinoline. prepchem.com Modifications to these reactions, such as using different catalysts or reaction conditions, have been developed to improve yields and accommodate a wider range of substrates, including those needed for complex molecules like 8-Fluoro-2,6-dimethyl-5-nitroquinoline. iipseries.orgnih.gov

| Reaction | Key Reactants | Typical Conditions | Primary Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Unsubstituted or simply substituted quinolines |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | Substituted quinolines (e.g., 2,4-disubstituted) |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Heat | Quinoline-4-carboxylic acids |

Cyclization Reactions for Constructing Fluorinated Quinoline Rings

The introduction of fluorine into the quinoline core can be achieved by starting with fluorinated precursors and then constructing the ring system. Cyclization reactions are the most common methods for obtaining fluorinated quinolines. researchgate.net One effective strategy involves the intramolecular cyclization of ortho-substituted β,β-difluorostyrenes. acs.org

In this approach, compounds like o-isocyano-β,β-difluorostyrenes can react with organometallic reagents (organomagnesiums or -lithiums). acs.orgnih.gov This generates a carbanion on the isocyano carbon, which then undergoes an intramolecular nucleophilic substitution of a vinylic fluorine atom to form the 3-fluoroquinoline (B1210502) ring. acs.orglookchem.com This methodology provides a versatile route to various ring-fluorinated quinolines. researchgate.net Similarly, fluorinated anilines can serve as precursors in classical quinoline syntheses, such as the Skraup reaction, to yield quinolines with fluorine atoms on the benzene (B151609) portion of the ring system. researchgate.netfordham.edu

One-Pot Multicomponent Reaction Strategies

Modern synthetic chemistry often favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and reduced waste. iosrjournals.org Several MCRs have been developed for the synthesis of quinoline derivatives. researchgate.netresearchgate.net These strategies involve combining three or more starting materials in a single reaction vessel to construct the complex product in one step. nih.gov

For example, a three-component reaction between an arylamine, benzaldehyde, and styrene (B11656) oxide, catalyzed by p-toluenesulfonic acid, can produce 2,3-diarylquinolines. thieme-connect.com The key advantages of these methods include milder reaction conditions, shorter reaction times, and often higher yields compared to traditional multi-step syntheses. researchgate.net The development of eco-friendly MCRs, sometimes utilizing deep eutectic solvents that act as both catalyst and solvent, further enhances the sustainability of quinoline synthesis. iosrjournals.org

Strategic Introduction of Substituents

Once the core quinoline structure is formed, the next phase involves the precise placement of functional groups. For this compound, this requires regioselective methods for introducing the nitro and fluoro groups.

Regioselective Nitration of Quinoline Systems

Nitration of aromatic compounds is a fundamental transformation for introducing a nitro group. researchgate.net However, controlling the position of nitration (regioselectivity) on a quinoline ring can be challenging due to the electronic nature of the heterocyclic system. Direct nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline.

To achieve specific regioselectivity, various strategies have been developed. One approach involves using directing groups. For example, the nitration of 8-aminoquinoline (B160924) amides can be directed to the C5 position using iron(III) nitrate (B79036) nonahydrate, which acts as both a chelating promoter and the nitro source. nih.gov Another novel method for achieving meta-nitration of quinolines utilizes a dearomatization-rearomatization strategy, providing access to otherwise difficult-to-synthesize isomers. acs.orgnih.gov Regiospecific nitration can also be achieved via Reissert compounds, where treatment with acetyl nitrate leads to nitration at specific positions. elsevierpure.com

| Method | Reagents | Position of Nitration | Reference |

|---|---|---|---|

| Directed C-H Nitration | 8-Aminoquinoline amides, Fe(NO₃)₃·9H₂O | C5 | nih.gov |

| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | meta-position (C3) | acs.orgnih.gov |

| Via Reissert Compounds | Acetyl nitrate | C3 | elsevierpure.com |

Nucleophilic Aromatic Substitution (SNAr) for Fluoro Group Introduction

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide or a nitro group). wikipedia.orglibretexts.org

The SNAr mechanism proceeds via an addition-elimination pathway. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com In the context of synthesizing this compound, an SNAr reaction could be envisioned where a precursor with a suitable leaving group at the C8 position (e.g., chlorine) reacts with a fluoride source. evitachem.com The presence of the nitro group at the C5 position would activate the ring, facilitating the substitution. Fluorine itself is an excellent leaving group in many SNAr reactions due to its high electronegativity, which makes the attached carbon highly electrophilic. youtube.comlboro.ac.uk This reaction is a powerful tool for the synthesis of polyfluoroarenes and other highly functionalized aromatic compounds. nih.gov

Alkylation Methodologies for Methyl Group Incorporation

The incorporation of methyl groups into quinoline scaffolds is a critical transformation in medicinal chemistry, often leading to significant improvements in the pharmacological properties of a drug candidate, a phenomenon sometimes referred to as the "magic methyl" effect. researchgate.net Various methods have been developed for the alkylation of quinolines, ranging from classical approaches to modern transition-metal-catalyzed C-H activation strategies.

Transition-metal catalysis offers a powerful tool for the direct alkylation of quinolines. Rh(I)-catalyzed ortho-alkylation has been shown to be effective for pharmaceutically important pyridines and quinolines. nih.gov This method can be performed with catalyst loadings as low as 1% Rh and is particularly efficient when a substituent is present ortho to the ring nitrogen, which is believed to facilitate the formation of a key Rh-carbene intermediate. nih.gov For instance, quinoline can be alkylated with 3,3-dimethylbutene in 91% yield using just 1% of the Rh catalyst. nih.gov Other transition metals, including cobalt and iridium, have also been employed to catalyze the alkylation of methyl-substituted N-heteroarenes with alcohols, a process known as the auto-transfer hydrogenative (ATH) reaction. mdpi.com This method is atom-economical, with water being the only byproduct. mdpi.com

Photochemical methods represent another modern approach, offering mild reaction conditions and high functional group compatibility. Photo-induced methylation, in particular, is a valuable technique for introducing methyl groups. researchgate.net Additionally, iron-catalyzed cross-coupling reactions between heteroaromatic tosylates or phosphates and alkyl Grignard reagents provide a low-temperature route for alkylation with good functional group tolerance. organic-chemistry.org

Table 1: Selected Catalytic Methods for Quinoline Alkylation

| Catalyst System | Alkylating Agent | Substrate Scope | Key Features |

| [RhCl(coe)2]2 / PCy3·HCl | Alkenes | Quinolines, Pyridines | Low catalyst loading (as low as 1%); requires ortho-substituent for high efficiency. nih.gov |

| Co(NNN)Br2 | Alcohols | Methyl-substituted quinolines, quinoxalines, etc. | Auto-transfer hydrogenative (ATH) reaction; moderate to good yields. mdpi.com |

| [Ir(Cp*)Cl2]2 | Alcohols | Quinolines, pyrazines, etc. | ATH reaction; tolerant of various N-heteroaromatics, providing high yields. mdpi.com |

| Iron salts | Alkyl Grignard reagents | Heteroaromatic tosylates/phosphates | Low temperature; good functional group tolerance; fast conversion. organic-chemistry.org |

| Copper catalysis | N/A (N-oxide activation) | N-heterocycle N-oxides | One-step transformation to 2-alkyl-substituted N-heterocycles. organic-chemistry.org |

Advanced Reaction Mechanisms and Pathways

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Electron-Deficient Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, such as nitroquinolines. organic-chemistry.orgwikipedia.org This reaction allows for the formal nucleophilic replacement of a hydrogen atom, a process not typically feasible in classical nucleophilic aromatic substitution (SNAr), which requires a good leaving group like a halogen. wikipedia.orgkuleuven.be The VNS reaction is particularly effective for nitroarenes because the strongly electron-withdrawing nitro group sufficiently activates the aromatic ring for nucleophilic attack. kuleuven.benih.gov

The general mechanism involves the addition of a carbanion, which bears a leaving group (X) at the carbanionic center, to an electron-deficient aromatic ring. organic-chemistry.orgnih.gov This addition occurs preferentially at a carbon atom bearing a hydrogen, typically ortho or para to the nitro group, to form a negatively charged intermediate known as a σ-adduct or Meisenheimer complex. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of HX from the adduct, which leads to the restoration of the aromatic system and the formation of the substituted product. nih.govacs.org VNS reactions are often faster than competing SNAr reactions when a halogen is present in an equally activated position. kuleuven.be

Mechanistic Investigations of VNS Reactions

The mechanism of the VNS reaction begins with the reversible and rapid addition of a nucleophile to the electron-deficient quinoline ring, forming the σ-adduct. nih.gov The stability of this intermediate is enhanced by the delocalization of the negative charge, significantly aided by the electron-withdrawing nitro group. nih.gov The counterion of the nucleophile, such as K+, is thought to be attracted to the negatively charged oxygen atoms of the nitro group, which may influence the position of the nucleophilic attack. nih.gov

The second step is the crucial β-elimination of the leaving group from the sp³-hybridized carbon of the σ-adduct. nih.govacs.org This step requires a base and is the rate-determining step in many cases. Mechanistic studies have revealed that steric factors can play a significant role in this elimination step. nih.govacs.org For instance, in the reaction of 3-nitroquinoline, which has its electrophilic 4-position sterically hindered by both the nitro group and the adjacent aromatic ring, even a primary carbanion precursor gave only traces of the alkylated product, with the reaction stalling at the adduct stage. acs.org This suggests a demand for planarization in the transition state leading to the product anion, which is sterically inhibited in hindered systems. nih.gov

Exploration of Nitro/Nitroso Conversion within VNS Pathways

An interesting and significant transformation observed during VNS reactions with certain nitroquinolines is the conversion of the nitro group into a nitroso group. nih.gov This phenomenon has been illustrated in the reaction involving 9H-carbazole as the nucleophile. The characterization of reaction products such as (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one provides clear evidence for this nitro/nitroso conversion. nih.gov This suggests that the nitro group is not merely an activating group but can also participate directly in the reaction's oxidation-reduction processes. nih.gov The formation of such products indicates a complex reaction pathway where the initial VNS product may undergo further transformations under the reaction conditions, leading to the reduction of the nitro functionality.

Formation and Characterization of Double VNS Products

Under certain conditions, a double VNS reaction can occur, leading to the introduction of two nucleophilic groups onto the quinoline ring. An example of this is the formation of 9-(8-isopropyl-2-((8-isopropyl-2-methyl-5-nitroquinolin-6-yl)methyl)-5-nitrosoquinolin-6-yl)-9H-carbazole. nih.gov This complex molecule was unexpectedly obtained when 8-isopropyl-2-methyl-5-nitroquinoline was treated with an excess of potassium 9H-carbazol-9-ide. nih.gov

The formation of this double substitution product highlights the high reactivity of the nitroquinoline system and the potential for sequential functionalization. The characterization of such complex products requires a combination of advanced analytical techniques, including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In some cases, single-crystal X-ray diffraction is necessary to unambiguously determine the structure of these novel compounds. nih.gov

Table 2: Characterized Products from VNS Reactions of Nitroquinolines

| Starting Material | Nucleophile | Product(s) | Key Observation |

| 8-Nitroquinoline derivative | 9H-carbazole | 9-(8-nitroquinolin-7-yl)-9H-carbazole | Standard VNS product. nih.gov |

| 8-Nitroquinoline derivative | 9H-carbazole | (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one | Evidence of nitro/nitroso conversion. nih.gov |

| 8-isopropyl-2-methyl-5-nitroquinoline | Potassium 9H-carbazol-9-ide (excess) | 9-(8-isopropyl-2-((8-isopropyl-2-methyl-5-nitroquinolin-6-yl)methyl)-5-nitrosoquinolin-6-yl)-9H-carbazole | Formation of a double VNS product. nih.gov |

Reduction Reactions of the Nitro Group to Amino Functionalities

The reduction of a nitro group to an amino group is a fundamental and widely used transformation in organic synthesis, providing a route to aromatic amines (anilines) from readily available nitroarenes. sci-hub.stmasterorganicchemistry.com This conversion is significant as it transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of methods are available for this reduction, which can be broadly categorized into catalytic hydrogenation and chemical reduction using metals or other reagents. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation is a common and often preferred method for nitro group reduction. commonorganicchemistry.com Reagents typically include hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org This method is highly efficient, but a key consideration is chemoselectivity, as the catalysts can also reduce other functional groups. sci-hub.stcommonorganicchemistry.com For substrates containing functionalities sensitive to hydrogenolysis, such as aromatic halogens, Raney nickel is often a better choice than Pd/C. commonorganicchemistry.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Method | Conditions | Advantages | Limitations |

| H₂ / Pd/C | Catalytic hydrogenation | High efficiency, clean reaction. commonorganicchemistry.com | Can reduce other functional groups (e.g., alkenes, C-X bonds). commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic hydrogenation | Effective, less prone to causing dehalogenation than Pd/C. commonorganicchemistry.com | Still a powerful reducing agent. |

| Fe / HCl or Acetic Acid | Metal/acid reduction | Inexpensive, effective. masterorganicchemistry.com | Requires acidic conditions, stoichiometric metal waste. |

| SnCl₂ | Metal salt reduction | Mild, good chemoselectivity. commonorganicchemistry.com | Stoichiometric reagent, tin waste. |

| Zn / HCl or Acetic Acid | Metal/acid reduction | Mild, effective. masterorganicchemistry.comcommonorganicchemistry.com | Requires acidic conditions. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Can be used for sensitive substrates. wikipedia.org | Can have limited applicability. |

Derivatization Strategies for Structural Modification

The structural framework of this compound offers several avenues for derivatization to generate a library of analogs. The primary sites for modification include the fluorine atom at the C-8 position, the nitro group at the C-5 position, and the methyl groups at the C-2 and C-6 positions.

Nucleophilic Aromatic Substitution (SNAr) at C-8: The presence of a strongly electron-withdrawing nitro group at the C-5 position significantly activates the quinoline ring for nucleophilic aromatic substitution. This effect makes the fluorine atom at the C-8 position a prime site for displacement by various nucleophiles. ontosight.ainih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C-8 carbon, forming a Meisenheimer-like intermediate, which is stabilized by the nitro group. Subsequent elimination of the fluoride ion yields the substituted product. nih.gov

Common nucleophiles that can be employed for this transformation include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can be used to introduce new ether linkages.

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) can be reacted to form a diverse range of 8-aminoquinoline derivatives. Studies on analogous 8-nitrofluoroquinolones have shown that this substitution is facilitated by the C-8 nitro group, allowing for the introduction of various amino appendages. nih.govnih.gov

S-Nucleophiles: Thiolates can be used to generate 8-thioether derivatives.

The regiochemistry of this substitution is strongly directed to the C-8 position due to the activating effect of the C-5 nitro group. researchgate.net

Modification of Methyl Groups: The methyl groups at the C-2 and C-6 positions can also be functionalized, although this typically requires different reaction conditions. For instance, the C-2 methyl group is activated by the adjacent ring nitrogen and can undergo condensation reactions with aldehydes or be halogenated under radical conditions. researchgate.netacs.org

Reduction of the Nitro Group: The C-5 nitro group can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation yields 8-fluoro-2,6-dimethylquinolin-5-amine, a key intermediate that can be further derivatized. The resulting amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, providing access to a vast array of new analogs.

The following table summarizes potential derivatization reactions for this compound.

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C-8 | Nucleophilic Aromatic Substitution | R-O⁻ (Alkoxides), R-NH₂ (Amines), R-S⁻ (Thiolates) | -OR, -NHR, -SR |

| C-5 | Reduction | SnCl₂/HCl or H₂/Pd-C | -NH₂ (Amino) |

| C-2 / C-6 | Condensation / Halogenation | R-CHO (Aldehydes), NBS (N-Bromosuccinimide) | -CH=CHR, -CH₂Br |

Optimization of Synthetic Conditions and Yields

The synthesis of polysubstituted quinolines such as this compound is typically achieved through classic condensation reactions like the Doebner-von Miller or Skraup synthesis. nih.govorganicreactions.org Optimization of these reactions is crucial for maximizing yield and minimizing the formation of byproducts. Key parameters for optimization include the choice of catalyst, solvent, and reaction temperature.

A plausible route to the target molecule's core structure involves the reaction of a suitably substituted aniline with an α,β-unsaturated carbonyl compound. For instance, the Doebner-von Miller reaction between 2-fluoro-4-methyl-5-nitroaniline (B2414679) and crotonaldehyde (B89634) could theoretically yield the desired quinoline skeleton. iipseries.org

Catalyst Selection: Traditional quinoline syntheses often employ strong Brønsted acids like sulfuric acid or hydrochloric acid. iipseries.orggoogle.com However, modern approaches have explored a variety of catalysts to improve efficiency and environmental friendliness.

Lewis Acids: Catalysts such as zinc chloride (ZnCl₂) and iodine have been shown to be effective. jocpr.com

Heterogeneous Catalysts: Solid acid catalysts, including nanocrystalline sulfated zirconia (NC-SZ), zeolites, montmorillonite (B579905) K-10, and silica-supported catalysts (e.g., P₂O₅/SiO₂), offer advantages such as ease of separation and reusability. researchgate.nettandfonline.com Nanocatalysts, in particular, can provide high surface area and catalytic activity, leading to shorter reaction times and higher yields. nih.gov

Solvent and Reaction Conditions: The choice of solvent can significantly impact reaction outcomes. While traditional methods often use the acid catalyst as the solvent, recent developments have focused on greener alternatives.

Green Solvents: Ethanol (B145695) and even water have been used as environmentally benign solvents for quinoline synthesis. tandfonline.com

Solvent-Free Conditions: Heating the reactants with a solid catalyst in the absence of a solvent is a highly efficient and green protocol. jocpr.comresearchgate.net This approach often leads to shorter reaction times and simpler work-up procedures.

Microwave Irradiation: The use of microwave assistance can dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating. tandfonline.com

The table below presents a summary of findings from various studies on the optimization of quinoline synthesis, which could be applied to the synthesis of this compound.

| Synthesis Method | Catalyst | Solvent/Condition | Temperature (°C) | Typical Yields (%) | Reference |

| Friedländer Annulation | Silica-supported P₂O₅ | Solvent-free | 80 | ~93 | researchgate.net |

| Friedländer Condensation | Nano-crystalline Sulfated Zirconia | Ethanol | Reflux | 88-93 | tandfonline.com |

| Doebner-von Miller | Iodine | Not specified | Not specified | Not specified | jocpr.com |

| One-Pot Multicomponent | IRMOF-3/PSTA/Cu | CH₃CN | 80 | 85-96 | nih.gov |

| General Synthesis | Montmorillonite K-10 | Methanol | Reflux | 55 | jocpr.com |

| General Synthesis | L-Proline | Methanol/Ethanol | Reflux | 60 | jocpr.com |

| General Synthesis | None | None (Solvent-free) | 110 | 70 | jocpr.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Application of Solution-State and Solid-State NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 8-Fluoro-2,6-dimethyl-5-nitroquinoline. Both solution-state and solid-state NMR techniques provide critical information regarding the connectivity and environment of the carbon, proton, and fluorine atoms within the molecule.

In solution-state ¹H NMR, the chemical shifts of the protons are influenced by the electron-donating methyl groups and the electron-withdrawing nitro and fluoro groups. The aromatic protons on the quinoline (B57606) ring system are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The methyl protons at the C2 and C6 positions would resonate at higher field, likely in the range of 2.5-3.0 ppm. Due to the fluorine atom at the C8 position, spin-spin coupling (J-coupling) between the fluorine and the adjacent proton at C7, as well as longer-range couplings to other protons, would be observed, providing key connectivity information.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the electronic environment. Carbons attached to or near the electronegative fluorine and nitro groups will be shifted downfield. The quaternary carbons of the quinoline ring would also be identifiable.

¹⁹F NMR is particularly valuable for confirming the presence and environment of the fluorine atom. A single resonance would be expected for the C8-fluoro substituent, and its chemical shift would be indicative of the electronic nature of the quinoline ring.

Solid-state NMR, while less commonly used for routine characterization of small molecules, can provide information about the molecular structure and packing in the crystalline state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on polymorphism if different crystalline forms exist.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on the analysis of similar substituted quinoline structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 2.6 - 2.8 | 20 - 25 |

| H3 | 7.2 - 7.4 | 122 - 125 |

| C4 | - | 145 - 148 |

| C4a | - | 128 - 132 |

| C5 | - | 140 - 145 |

| C6-CH₃ | 2.5 - 2.7 | 18 - 22 |

| H7 | 7.5 - 7.7 | 125 - 128 |

| C8 | - | 155 - 160 (J-C-F coupling) |

| C8a | - | 147 - 150 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of this compound. With its ability to measure mass-to-charge ratios (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₉FN₂O₂), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, this compound would typically be protonated to form the [M+H]⁺ ion. This technique is valuable for determining the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation, providing insights into the molecular structure. The fragmentation of nitroaromatic compounds in ESI-MS can involve characteristic losses of the nitro group (NO₂) or related fragments. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation, identification, and quantification of volatile and thermally stable compounds. For this compound, GC would be used to separate the compound from any impurities or byproducts from its synthesis. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. The fragmentation of quinoline derivatives in GC-MS often involves the cleavage of substituent groups and the fragmentation of the heterocyclic ring system, which can be used for structural confirmation and purity assessment. researchgate.netmadison-proceedings.com

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z (ion) | Purpose |

| HRMS | ESI | [M+H]⁺ (highly accurate) | Elemental formula confirmation |

| ESI-MS | ESI | [M+H]⁺ | Molecular weight determination |

| GC-MS | EI | Molecular ion (M⁺) and fragment ions | Purity analysis and structural identification |

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule and the extent of conjugation.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within the conjugated quinoline ring system. The presence of the nitro group, a strong chromophore, and the methyl and fluoro substituents will influence the position and intensity of these absorption maxima (λ_max). The extended π-system of the quinoline core, coupled with the electronic effects of the substituents, will result in absorption in the UV and possibly the visible region. The spectrum of quinoline itself shows distinct absorption bands, and the introduction of substituents leads to shifts in these bands (bathochromic or hypsochromic shifts) depending on the nature of the substituent. researchgate.net The nitro group, in particular, is known to cause a significant red-shift in the absorption spectrum of aromatic compounds. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent (Note: These are estimated values based on the analysis of similar substituted quinoline structures. Actual experimental values may vary depending on the solvent.)

| Electronic Transition | Predicted Wavelength Range (nm) |

| π→π | 250 - 350 |

| n→π | 350 - 450 |

Fluorescence Spectroscopy in Quinoline Systems

Fluorescence spectroscopy is a highly sensitive analytical method used to investigate the structure, dynamics, and interactions of fluorescent molecules, known as fluorophores. creative-proteomics.comnih.gov The technique involves exciting a molecule with a photon of light, causing it to move to a higher electronic state. Upon returning to its ground state, it emits a photon of lower energy (longer wavelength), and this emitted light is detected. creative-proteomics.com The resulting fluorescence spectrum provides valuable information on the molecular conformation, the local environment of the fluorophore, and dynamic processes such as folding or binding interactions. creative-proteomics.comnih.gov

In quinoline systems, the intrinsic fluorescence is strongly influenced by the nature and position of various substituents on the aromatic ring. The intensity and wavelength of the fluorescence band are often affected by the solvent environment. researchgate.net For instance, derivatives of 8-hydroxyquinoline (B1678124) are known to exhibit weak fluorescence due to an excited-state intramolecular proton transfer (ESIPT) process, a phenomenon that can be enhanced in protic solvents through the formation of intermolecular hydrogen bonds. researchgate.net

The presence of specific functional groups on the quinoline core of "this compound" would be expected to significantly modulate its fluorescent properties.

Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group typically acts as a fluorescence quencher, reducing or eliminating the emission of light.

Fluoro Group (F): Halogen substituents can influence fluorescence, sometimes enhancing it through the heavy-atom effect, although this is more pronounced with heavier halogens like bromine or iodine.

Methyl Groups (CH₃): These electron-donating groups can also modify the electronic distribution and, consequently, the fluorescence characteristics of the quinoline ring.

Studying the fluorescence behavior of this compound could provide insights into its electronic structure and its interactions with various chemical environments, such as solvents of different polarities or potential binding partners. nih.govnih.gov

Table 1: Expected Influence of Substituents on Quinoline Fluorescence

| Substituent | Type | Expected Effect on Fluorescence |

|---|---|---|

| Nitro (NO₂) | Strong Electron-Withdrawing | Quenching (Signal Decrease) |

| Fluoro (F) | Electron-Withdrawing (Inductive) | Moderate modulation |

| Methyl (CH₃) | Electron-Donating | Potential for slight enhancement or shift |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction, particularly single-crystal X-ray diffraction (SCXRD), is widely regarded as the most definitive technique for determining the precise three-dimensional atomic structure of crystalline compounds. mdpi.commdpi.comresearchgate.net This method has been instrumental in advancing various scientific fields, including chemistry, materials science, and pharmacology, by providing detailed information on atomic positions, bond lengths, and intermolecular interactions. mdpi.commdpi.com

For a compound like "this compound," obtaining a suitable single crystal would allow for its complete structural determination via SCXRD. rsc.org The analysis provides a detailed model of the molecule, including:

Atomic Coordinates: The precise location of each atom (carbon, nitrogen, oxygen, fluorine, and hydrogen) within the crystal's unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the covalent structure.

Torsion Angles: Information about the rotation around single bonds, which defines the molecule's conformation in the solid state.

This fundamental information is crucial for validating the synthetic outcome and serves as the basis for understanding the compound's physical and chemical properties. mdpi.comrsc.org

Table 2: Typical Information Obtained from a Single Crystal X-ray Diffraction Study

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice | Monoclinic |

| Space Group | The specific symmetry group of the crystal | P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal | a = 8.9 Å, b = 17.6 Å, c = 10.1 Å, β = 113.9° |

| Bond Length (e.g., C-N) | The distance between two bonded atoms | 1.37 Å |

| Bond Angle (e.g., C-N-C) | The angle formed by three connected atoms | 117.5° |

In chemical synthesis, reactions can often yield multiple products, known as isomers, which have the same chemical formula but different spatial arrangements of atoms. SCXRD is an invaluable tool for unambiguously determining the exact regio- and stereochemistry of a product. nih.govrsc.org For example, in addition reactions involving complex molecules, SCXRD can distinguish between different possible points of attachment (regiochemistry) and the three-dimensional orientation of the new bonds (stereochemistry). nih.govmdpi.com This level of structural detail is often difficult or impossible to obtain with other spectroscopic methods alone. nih.gov The analysis of reaction products derived from "this compound" would rely on SCXRD to confirm the precise structure of any new adducts formed.

Beyond defining the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the solid state. mdpi.comias.ac.in This packing is governed by a complex network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.comnih.gov A detailed analysis of the crystal structure of "this compound" would elucidate its conformational preferences and the specific non-covalent interactions that stabilize the crystal lattice. mdpi.comnih.gov For example, it would reveal whether the nitro group participates in hydrogen bonding and how the planar quinoline rings stack relative to one another. Understanding these interactions is fundamental to the field of crystal engineering, which aims to design materials with specific properties based on their crystal packing. ias.ac.in

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that possess one or more unpaired electrons. unibo.itnih.gov Such species are known as paramagnetic centers and include organic free radicals and many transition metal ions. unibo.itmdpi.com The technique is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins rather than atomic nuclei. mdpi.com

The relevance of EPR to "this compound" lies in the chemical nature of its nitroaromatic core. Nitroaromatic compounds can undergo reduction to form radical anions, where an unpaired electron is localized on the molecule. EPR is the gold standard for detecting and characterizing these radical species. researchgate.net

When a paramagnetic sample is placed in a strong magnetic field and irradiated with microwave radiation, the unpaired electron can absorb energy and transition to a higher spin state. unibo.it The resulting EPR spectrum provides key information:

g-value: This factor is characteristic of the radical and its electronic environment. scispace.com

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N or ¹H) splits the EPR signal into multiple lines. unibo.it The analysis of this splitting pattern can help identify the atoms near the unpaired electron, providing crucial information about the radical's electronic structure. unibo.it

For very short-lived radicals, a technique called "spin trapping" is often employed, where the transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by EPR. nih.govmdpi.com Studying the potential for "this compound" to form radical species under specific conditions (e.g., electrochemical reduction or in biological systems) would be a primary application of EPR spectroscopy. researchgate.net

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed examination of molecular systems. These methods are used to determine optimized geometries, electronic structures, and various spectroscopic properties, offering a molecular-level understanding that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying polyatomic molecules. It provides a favorable balance between computational cost and accuracy, making it an ideal choice for the analysis of quinoline (B57606) derivatives. tandfonline.comresearchgate.net The primary application of DFT in this context is to find the most stable three-dimensional arrangement of atoms (geometry optimization) by locating the minimum energy on the potential energy surface.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing heteroatoms and aromatic systems, such as quinoline derivatives, the B3LYP hybrid functional is widely employed and has been shown to yield reliable results. aip.orgarabjchem.org This functional combines the strengths of Hartree-Fock theory and local density approximations.

To accurately describe the electron distribution, a robust basis set is required. The Pople-style basis set, 6-311++G(d,p), is a common and effective choice for this class of molecules. tandfonline.comresearchgate.netnih.gov This triple-zeta basis set includes diffuse functions (++) to better represent the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds, which is critical for an accurate description of the molecular geometry and properties.

Table 1: Representative Computational Method for 8-Fluoro-2,6-dimethyl-5-nitroquinoline

| Parameter | Selection | Rationale |

|---|---|---|

| Theory | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecular systems of this size. |

| Functional | B3LYP | A widely-validated hybrid functional effective for organic and aromatic compounds. aip.orgarabjchem.org |

| Basis Set | 6-311++G(d,p) | A flexible basis set with diffuse and polarization functions suitable for accurate geometry and electronic property calculations. tandfonline.comnih.gov |

Following successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies are often systematically higher than those observed experimentally due to the harmonic approximation used in the calculations. To facilitate a more accurate comparison with experimental data from FT-IR and FT-Raman spectroscopy, the computed frequencies are typically multiplied by a scaling factor, which for the B3LYP/6-311++G(d,p) level of theory is approximately 0.961. arabjchem.orgnih.gov This comparison is vital for the assignment of vibrational modes to specific functional groups within the molecule.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3085 | ~3000-3100 | Stretching vibration of C-H bonds in the quinoline ring. |

| C-H Stretch (Methyl) | 2950 | ~2900-3000 | Asymmetric and symmetric stretching of C-H bonds in CH₃ groups. |

| C=N Stretch | 1610 | ~1600-1620 | Stretching vibration of the C=N bond within the pyridine (B92270) ring. |

| NO₂ Stretch (Asymmetric) | 1545 | ~1530-1560 | Asymmetric stretching of the N-O bonds in the nitro group. |

| NO₂ Stretch (Symmetric) | 1350 | ~1340-1360 | Symmetric stretching of the N-O bonds in the nitro group. |

Note: This table presents hypothetical data to illustrate the typical correlation between theoretical and experimental values.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. latrobe.edu.auresearchgate.net

These calculations are typically performed on the DFT-optimized geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Agreement between the calculated and experimental chemical shifts serves as a strong confirmation of the proposed molecular structure.

Table 3: Representative Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Calculated Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H (quinoline ring) | 7.2 - 8.5 | 7.1 - 8.6 |

| H (methyl groups) | 2.5 - 2.8 | 2.4 - 2.9 |

| ¹³C NMR | ||

| C (quinoline ring) | 115 - 155 | 114 - 156 |

| C (C-F) | 158 (JC-F ≈ 250 Hz) | 155 - 160 |

Note: This table contains hypothetical data representative of expected values for this molecular structure.

While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer an alternative approach derived purely from first principles without relying on empirical parameterization. These methods can provide more accurate descriptions of electron correlation effects but are significantly more computationally demanding. In computational studies of quinoline derivatives, MP2 calculations are sometimes used as a benchmark to validate the results obtained from DFT methods or for applications where high-accuracy energy values are paramount. aip.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The analysis of these orbitals, particularly the Frontier Molecular Orbitals (FMOs), is essential for understanding the electronic properties and chemical reactivity of a compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com

Analysis of the electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. researchgate.netnih.gov In this compound, the electronegative oxygen atoms of the nitro group and the fluorine atom would be expected to be regions of high negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring would represent regions of positive potential.

Table 4: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.8 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -3.2 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.6 | Indicates chemical reactivity and kinetic stability. tandfonline.com |

Note: Values are hypothetical, based on typical results for similar nitroaromatic compounds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). Their energy levels and the gap between them are fundamental descriptors of a molecule's electronic properties and chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can be oxidized. A higher HOMO energy suggests a greater propensity for electron donation. Conversely, the LUMO energy is related to the electron affinity, with a lower LUMO energy indicating a greater ability to accept electrons and be reduced.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap is indicative of a more reactive molecule that is more polarizable and prone to chemical reactions. youtube.com

For this compound, the presence of the strongly electron-withdrawing nitro (-NO2) group is expected to significantly lower the energy of both the HOMO and LUMO compared to the unsubstituted quinoline core. The fluorine atom, also being highly electronegative, will contribute to this effect. The electron-donating methyl (-CH3) groups may slightly counteract this by raising the orbital energies. The net effect would be a molecule with a relatively low HOMO-LUMO gap, suggesting significant intramolecular charge transfer and potential for high chemical reactivity. nih.govresearchgate.net

Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for Related Aromatic Compounds This table presents representative data from computational studies on analogous compounds to illustrate the expected range of values. The exact values for this compound would require specific calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 2-Fluoro-5-nitrotoluene | -7.5 | -2.8 | 4.7 |

| 4-Nitro-3-(trifluoromethyl)aniline | -6.9 | -3.1 | 3.8 |

| Quinoline | -6.6 | -1.8 | 4.8 |

Data sourced from computational studies on similar compounds for illustrative purposes. nih.govnih.gov

Application of Frontier Molecular Orbital (FMO) Theory to Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory utilizes the interaction between the HOMO of one reactant and the LUMO of another to explain and predict the outcomes of chemical reactions, particularly pericyclic reactions. The theory posits that the most significant interactions governing the reaction pathway and regioselectivity occur between these frontier orbitals.

In the context of this compound, FMO theory can predict its behavior in various reactions. The distribution of the HOMO and LUMO across the molecule is key. It is anticipated that the HOMO would be localized primarily on the quinoline ring system, particularly the benzene (B151609) portion, while the LUMO would be concentrated around the electron-deficient nitro group and the pyridine ring.

This distribution implies that this compound would act as an electron acceptor (electrophile) in reactions, with nucleophilic attack likely occurring at positions where the LUMO has the largest lobes. The strongly electron-withdrawing nitro group facilitates nucleophilic aromatic substitution. wikipedia.org Conversely, in reactions where it acts as an electron donor (nucleophile), electrophilic attack would be directed towards the carbon atoms with the highest HOMO density, although such reactions are generally disfavored due to the deactivating nature of the nitro group. lkouniv.ac.innih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas, which are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas, which are favorable for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show a highly negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding interactions. The fluorine atom will also contribute to a region of negative potential. Conversely, a significant positive potential (blue) would be expected on the hydrogen atoms of the methyl groups and certain parts of the aromatic ring adjacent to the electron-withdrawing groups, indicating susceptibility to nucleophilic attack. The nitrogen atom in the quinoline ring would also influence the potential distribution.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduq-chem.com This analysis provides a quantitative picture of bonding, hybridization, and intramolecular charge transfer (ICT).

A key aspect of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The energy of these interactions, denoted as E(2), quantifies the extent of electron delocalization from a filled bonding or lone pair orbital to an empty anti-bonding orbital. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule due to charge delocalization.

In this compound, significant charge transfer is expected. NBO analysis would likely reveal strong delocalization from the lone pairs of the nitrogen and oxygen atoms of the nitro group, as well as the fluorine atom, into the π* anti-bonding orbitals of the quinoline ring system. This intramolecular charge transfer is a key factor in the molecule's electronic properties and reactivity. nih.govijnc.ir

Table 2: Illustrative NBO Interaction Energies (E(2)) for Donor-Acceptor Orbitals in a Related Nitroaromatic System This table shows example data for 4-nitro-3-(trifluoromethyl)aniline to illustrate the types of interactions and energy magnitudes expected. Specific values for this compound would require dedicated calculation.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(amino) | π* (C-C)(ring) | 45.8 |

| LP(2) O(nitro) | π* (N-O)(nitro) | 30.2 |

| π (C-C)(ring) | π* (C-C)(ring) | 20.5 |

LP = Lone Pair. Data adapted from studies on analogous systems for illustrative purposes. nih.gov

Topological Analyses: Atoms in Molecules (AIM), Localized Orbital Locator (LOL), and Electron Localization Function (ELF)

Topological analyses of the electron density provide a deeper understanding of chemical bonding and molecular structure.

Atoms in Molecules (AIM): This theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. The analysis of critical points in the electron density reveals the nature of chemical bonds (e.g., covalent vs. ionic) and can identify non-covalent interactions like hydrogen bonds and van der Waals forces.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the probability of finding an electron pair in a given region of space. They provide a clear, visual representation of chemical bonding patterns, showing the locations of covalent bonds, lone pairs, and atomic cores. Regions with high ELF or LOL values correspond to areas where electrons are highly localized. For this compound, these analyses would visually confirm the covalent bonding framework, the lone pairs on the nitrogen, oxygen, and fluorine atoms, and the delocalized π-system of the quinoline ring.

Tautomerism Studies in Substituted Quinoline Systems

Tautomerism involves the migration of a proton, often accompanied by a shift of a double bond. While this compound itself does not have the typical functional groups (like -OH or -NH2) that lead to common tautomeric forms, the concept is highly relevant to the broader class of substituted quinolines. beilstein-journals.org For example, hydroxyquinolines can exist in equilibrium between enol and keto forms.

In the case of nitroaromatic compounds, a less common form of tautomerism, nitro-aci tautomerism, can occur if there is an acidic proton on the carbon atom adjacent to the nitro group. rsc.orgyoutube.com This involves the transfer of a proton from the α-carbon to one of the nitro group's oxygen atoms, forming an aci-nitro or nitronic acid tautomer. For this compound, this specific type of tautomerism is not possible due to the lack of an α-proton next to the nitro group. However, understanding tautomeric possibilities is crucial when studying derivatives or potential reaction products of this compound.

Enol-Keto Tautomerism and Equilibrium Determination

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a ketone (or aldehyde) and its corresponding enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond.

The position of this equilibrium is influenced by various factors, including the structure of the molecule, solvent, and temperature. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the keto and enol tautomers, thereby predicting which form is more stable and favored at equilibrium. These calculations involve optimizing the geometry of each tautomer and determining their respective electronic energies.

Photoinduced Tautomerization Mechanisms

Photoinduced tautomerization is a process where a molecule undergoes tautomerization upon absorption of light. This process, often occurring in the excited state, can lead to significant changes in the chemical and physical properties of the molecule. Understanding these mechanisms is crucial for the development of molecular switches, sensors, and light-emitting materials.

Computational studies can elucidate the intricate details of photoinduced tautomerization by mapping the potential energy surfaces of the molecule in both its ground and excited electronic states. Techniques like Time-Dependent Density Functional Theory (TD-DFT) are employed to explore the pathways of proton transfer in the excited state and to identify any energy barriers or intermediate structures involved in the process.

Thermodynamic Properties and Stability Calculations

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are vital for assessing the thermal stability of a compound and for predicting the feasibility and outcome of chemical reactions.

By performing frequency calculations on the optimized molecular geometry, various thermodynamic parameters can be derived. These theoretical values offer insights into the intrinsic stability of the molecule and can be correlated with experimental data where available.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching.

Computational methods have become an indispensable tool for the prediction and design of new NLO materials. By calculating the hyperpolarizabilities of a molecule, which are measures of its NLO response, researchers can screen potential candidates and understand the structure-property relationships that govern NLO activity. These calculations can guide synthetic efforts towards molecules with enhanced NLO properties.

Reactivity and Mechanistic Understanding

Photoinduced Chemical Processes and Excited-State Reactivity

The photochemical behavior of nitroaromatic compounds, including nitroquinolines, is a field of significant interest due to their potential applications in photodynamic therapy, materials science, and as photoinitiators. While specific experimental data on the photoinduced chemical processes of 8-fluoro-2,6-dimethyl-5-nitroquinoline are not extensively documented in the current literature, its reactivity can be inferred from the well-established photochemistry of related nitroaromatic and quinoline (B57606) systems. Upon absorption of ultraviolet or visible light, these molecules are promoted to an electronically excited state, initiating a cascade of photophysical and photochemical events.

While direct experimental evidence for this compound is unavailable, many nitroaromatic compounds are known to generate reactive oxygen species (ROS) upon photoexcitation, either through energy transfer (Type II mechanism) or electron transfer (Type I mechanism). In a Type II process, the excited triplet state of the nitroquinoline could transfer its energy to ground-state molecular oxygen (3O2), resulting in the formation of highly reactive singlet oxygen (1O2). In a Type I process, the excited nitroquinoline could undergo electron transfer reactions with surrounding molecules to produce superoxide (B77818) radical anions (O2•−) and other radical species, which can subsequently lead to the formation of other ROS such as hydrogen peroxide (H2O2) and the hydroxyl radical (•OH).

The detection of these transient species typically involves specialized techniques. For instance, singlet oxygen can be detected by its characteristic phosphorescence at approximately 1270 nm or through chemical trapping agents that yield fluorescent or colored products. Superoxide radicals and other ROS can be detected using various spin traps in conjunction with electron paramagnetic resonance (EPR) spectroscopy or with fluorescent probes that exhibit an increase in fluorescence upon oxidation by ROS. For a related compound, cupric 8-quinolinoxide, its genotoxicity has been linked to the generation of ROS. nih.gov

The photolysis of nitroaromatic compounds can lead to the formation of various radical intermediates. For this compound, photoexcitation could potentially lead to the homolytic cleavage of the C-NO2 bond, although this is generally a high-energy process. More commonly, the excited state of the nitroquinoline could participate in hydrogen or electron abstraction reactions from solvent or other substrate molecules, leading to the formation of radical ion pairs or neutral radicals.

For instance, the excited triplet state of the nitroquinoline could abstract a hydrogen atom from a suitable donor, resulting in the formation of a ketyl-like radical and a substrate-derived radical. The characterization of these short-lived radical intermediates is challenging and often relies on time-resolved spectroscopic techniques such as transient absorption spectroscopy and time-resolved EPR. These methods allow for the direct observation and kinetic analysis of the radical species generated immediately following photoexcitation. Studies on the photochemistry of 8-hydroxy-5-nitroquinoline have identified short-lived intermediates during its photoreaction. researchgate.net

The singlet oxygen quantum yield (ΦΔ) is a critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen. It is defined as the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule. The determination of ΦΔ for a compound like this compound would typically be performed using either direct or indirect methods.

The direct method involves the quantitative measurement of the near-infrared phosphorescence of singlet oxygen at 1270 nm. This technique requires sensitive detection systems but provides a direct and unambiguous measure of singlet oxygen production.

Indirect methods rely on the chemical trapping of singlet oxygen by a scavenger molecule, leading to a measurable change in the system, such as the bleaching of a dye or the formation of a new product. A common chemical trap is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly oxidized by singlet oxygen, leading to a decrease in its absorbance. By comparing the rate of DPBF bleaching by the compound of interest to that of a standard photosensitizer with a known ΦΔ under identical conditions, the singlet oxygen quantum yield of the new compound can be calculated. While no specific data exists for this compound, studies on other quinoline derivatives have explored their potential as photosensitizers for singlet oxygen generation. researchgate.net

A summary of potential photochemical properties is presented below, based on analogous compounds:

| Photochemical Process | Expected Reactive Species/Intermediates | Method of Detection/Determination |

| Reactive Oxygen Species Generation | Singlet Oxygen (1O2), Superoxide (O2•−) | Phosphorescence at 1270 nm, Chemical Trapping, EPR, Fluorescent Probes |

| Radical Intermediate Formation | Radical ions, Neutral radicals | Transient Absorption Spectroscopy, Time-Resolved EPR |

| Singlet Oxygen Quantum Yield | Not Determined | Direct (Phosphorescence) or Indirect (Chemical Trapping) Methods |

Coordination Chemistry of Fluoronitroquinolines and Their Metal Complexes

Design and Synthesis of Ligands Based on Fluoronitroquinolines

No specific studies on the design and synthesis of ligands based on 8-Fluoro-2,6-dimethyl-5-nitroquinoline for the purpose of metal complexation were identified in the available literature.

Role of Quinoline (B57606) Nitrogen and Nitro/Fluoro Moieties in Metal Coordination

While the coordination chemistry of quinoline and its derivatives is well-established, with the quinoline nitrogen typically acting as a primary coordination site, no specific research was found that investigates the role of the quinoline nitrogen, the 5-nitro group, and the 8-fluoro group of this compound in metal coordination. The electronic effects of the nitro and fluoro substituents on the coordinating ability of the quinoline nitrogen in this specific compound have not been documented.

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Ni(II))

There is no available scientific literature detailing the complexation of this compound with transition metal ions such as copper(II), zinc(II), or nickel(II). Consequently, no information on the synthesis, stoichiometry, or structural characteristics of any potential metal complexes could be provided.

Structural Characterization of Metal-Quinoline Complexes

As no metal complexes of this compound have been reported in the literature, there is no information available on their structural characterization.

Spectroscopic Analysis of Coordinated Compounds (FTIR, UV-Vis, NMR, EPR)

No spectroscopic data (Fourier-Transform Infrared, Ultraviolet-Visible, Nuclear Magnetic Resonance, or Electron Paramagnetic Resonance) for any metal complexes of this compound could be located. Such data would typically be used to confirm the coordination of the ligand to the metal center and to elucidate the coordination environment.

Solution Chemistry and Thermodynamic Stability of Complexes

No studies on the solution chemistry or thermodynamic stability of metal complexes with this compound were found. This includes a lack of data on formation constants, dissociation kinetics, and speciation in solution, which are crucial for understanding the behavior of these potential complexes in a liquid phase.

Determination of Ligand Proton Dissociation Constants (pKa)

The nitro group at the 5-position is a strong electron-withdrawing group, which is expected to significantly decrease the basicity of the quinoline nitrogen, thereby lowering its pKa value. For comparison, the pKa of the parent compound, 5-nitroquinoline (B147367), has been reported.

| Compound | pKa | Reference |

|---|---|---|

| 5-Nitroquinoline | 2.79 | nih.gov |

Evaluation of Metal-Ligand Complex Formation Constants